molecular formula C8H6F4O B058976 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene CAS No. 1214344-33-8

2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene

Cat. No.: B058976
CAS No.: 1214344-33-8
M. Wt: 194.13 g/mol
InChI Key: KDNFXUTYCAGURB-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H6F4O. It belongs to the class of benzene ring-based organic compounds and is characterized by the presence of both fluorine and methoxy groups on the benzene ring.

Scientific Research Applications

2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organofluorine chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, including polymers and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene typically involves the introduction of fluorine and methoxy groups onto a benzene ring. One common method is the Friedel-Crafts acylation followed by nucleophilic substitution. For example, starting with a fluorinated benzene derivative, the methoxy group can be introduced using methanol in the presence of a strong acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and methylation reactions. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating methoxy group and electron-withdrawing trifluoromethyl group.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can target the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products:

    Oxidation Products: Quinones and other oxygenated derivatives.

    Reduction Products: Partially or fully reduced fluorinated benzene derivatives.

Comparison with Similar Compounds

    2-Bromo-4-fluoro-1-methoxybenzene: Shares the methoxy and fluorine groups but differs in the presence of a bromine atom instead of the trifluoromethyl group.

    2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Similar trifluoromethyl and fluorine groups but with a chlorine atom instead of a methoxy group.

Uniqueness: 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene is unique due to the combination of its trifluoromethyl and methoxy groups, which impart distinct electronic and steric properties.

Properties

IUPAC Name

2-fluoro-4-methoxy-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNFXUTYCAGURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625659
Record name 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214344-33-8
Record name 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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